Oxypurinol

Description

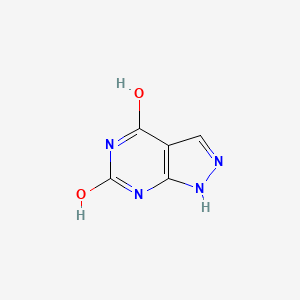

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxypurinol on Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism.[1][2] Its mechanism of action is multifaceted, involving competitive inhibition and the formation of a tightly bound complex with the reduced form of the enzyme's molybdenum active site.[3][4] This guide provides a comprehensive technical overview of the molecular interactions, kinetic properties, and downstream cellular effects of this compound's inhibition of xanthine oxidase. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Xanthine oxidase is a metalloflavoprotein that catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][6] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other pathologies.[7] this compound, as an effective inhibitor of xanthine oxidase, plays a crucial role in the management of these conditions.[2] Understanding its precise mechanism of action is paramount for the development of novel therapeutics targeting this enzymatic pathway.

Mechanism of Action of this compound on Xanthine Oxidase

The inhibitory action of this compound on xanthine oxidase is a complex process that can be characterized by several key features:

-

Metabolite of Allopurinol: this compound is the major active metabolite of allopurinol, to which it is rapidly converted in the body.[8] While allopurinol itself is a substrate for xanthine oxidase, this compound is a more potent and longer-lasting inhibitor.[9]

-

Competitive Inhibition: this compound acts as a competitive inhibitor, binding to the molybdenum active site of xanthine oxidase and preventing the binding of its natural substrates, hypoxanthine and xanthine.[3]

-

Time-Dependent Inhibition and Tight Binding: The inhibition is also time-dependent. This compound forms a stable, tightly bound complex with the reduced Mo(IV) state of the molybdenum cofactor in the enzyme's active site.[3][4] This reduced state is generated during the catalytic cycle of the enzyme. The reoxidation of the molybdenum center to the Mo(VI) state weakens the binding of this compound, allowing for its eventual dissociation.[3]

-

Interaction with the Molybdenum Active Site: Crystallographic studies have revealed that this compound directly coordinates with the molybdenum atom in the active site.[10][11] This interaction is crucial for its potent inhibitory activity.

Signaling Pathways Influenced by this compound

The primary signaling pathway affected by this compound is the purine degradation pathway , leading to a reduction in uric acid production.

Beyond this, the inhibition of xanthine oxidase by this compound has significant implications for cellular redox signaling. Xanthine oxidase is a notable source of reactive oxygen species (ROS) , including superoxide anions (O2•−) and hydrogen peroxide (H2O2).[6][12] By inhibiting the enzyme, this compound reduces the production of these ROS. This can, in turn, modulate downstream signaling pathways involved in inflammation and oxidative stress.[1][6]

Figure 1: Signaling pathway of this compound's action on xanthine oxidase.

Quantitative Data

The inhibitory potency of this compound against xanthine oxidase has been quantified through various studies. The following tables summarize the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50).

| Inhibitor | Substrate | Ki (μM) | Experimental Conditions | Reference |

| This compound | Xanthine | ~1.29 | 0.1 M KPB pH 7.4, 0.2 mM EDTA, 25°C | [4] |

| This compound | Hypoxanthine | similar to xanthine | 0.1 M KPB pH 7.4, 0.2 mM EDTA, 25°C | [3] |

Table 1: Inhibition Constants (Ki) of this compound for Xanthine Oxidase

| Inhibitor | Substrate | IC50 (μM) | Experimental Conditions | Reference |

| This compound | Xanthine | Not explicitly stated, but higher than allopurinol | In vitro assays | [1] |

| Allopurinol | Xanthine | 7.4 ± 0.07 | Standard inhibitor for comparison | [13] |

| Allopurinol | Xanthine | 3.57 ± 0.06 | 0.2 mol/L PBS (pH 7.4), 298 K | [14] |

Table 2: IC50 Values for Xanthine Oxidase Inhibitors

Experimental Protocols

Enzyme Kinetics Assay for Xanthine Oxidase Inhibition

This protocol describes a common spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for a few minutes.

-

Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in the phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a cuvette, prepare the reaction mixture containing the phosphate buffer and the desired concentration of this compound.

-

Include a control with the same concentration of DMSO but without the inhibitor.

-

-

Pre-incubation:

-

Initiation of Reaction:

-

Start the reaction by adding the xanthine solution to the cuvette.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute).

-

Determine the percentage of inhibition by comparing the velocity in the presence of the inhibitor to the control.

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.[16]

-

Figure 2: Experimental workflow for xanthine oxidase inhibition assay.

X-ray Crystallography of Xanthine Oxidase-Oxypurinol Complex

Determining the three-dimensional structure of the xanthine oxidase-oxypurinol complex provides invaluable insights into the molecular basis of inhibition.

General Protocol Outline:

-

Protein Purification and Crystallization:

-

Purify xanthine oxidase from a suitable source (e.g., bovine milk) to homogeneity.

-

Crystallize the purified enzyme under specific conditions of precipitant, buffer, and temperature.

-

-

Soaking or Co-crystallization:

-

Soaking: Soak the apo-enzyme crystals in a solution containing a high concentration of this compound.

-

Co-crystallization: Crystallize the enzyme in the presence of this compound.

-

-

X-ray Diffraction Data Collection:

-

Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known structure of xanthine oxidase as a model.

-

Build the model of the protein and the bound this compound into the electron density map.

-

Refine the structure to improve the agreement with the experimental data.

-

Figure 3: Workflow for X-ray crystallography of the XO-oxypurinol complex.

Conclusion

This compound's mechanism of action on xanthine oxidase is a well-characterized example of potent enzyme inhibition. Its dual nature as a competitive and time-dependent inhibitor, coupled with its ability to form a stable complex with the reduced molybdenum center, underscores the intricacies of its interaction. The consequent reduction in both uric acid and reactive oxygen species production highlights its therapeutic potential beyond the management of hyperuricemia. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel xanthine oxidase inhibitors.

References

- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxipurinol - Wikipedia [en.wikipedia.org]

- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

In Vitro Stability and Degradation of Oxypurinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypurinol, the primary active metabolite of the xanthine oxidase inhibitor allopurinol, is central to the therapeutic management of hyperuricemia and gout. While allopurinol is rapidly metabolized, this compound has a significantly longer half-life and is largely responsible for the sustained pharmacological effect. Consequently, understanding the in vitro stability and degradation pathways of this compound is critical for the development of robust analytical methods, formulation design, and ensuring the safety and efficacy of allopurinol-based therapies. High levels of this compound have been associated with poor outcomes in patients with allopurinol-induced severe cutaneous adverse reactions (SCARs).[1]

This technical guide provides a comprehensive overview of the known in vitro stability and degradation pathways of this compound. It summarizes quantitative data from available literature, details relevant experimental protocols, and presents visual representations of metabolic and degradation pathways to support research and development efforts.

Enzymatic Degradation of this compound

The primary "degradation" pathway for allopurinol in vitro, leading to the formation of this compound, is enzymatic. This conversion is a critical aspect of its bioactivation.

Key Enzymes in this compound Formation

-

Xanthine Oxidase (XO): This is the primary enzyme responsible for the conversion of allopurinol to this compound.[1] The mechanism involves the hydroxylation of allopurinol at the C2 position.

-

Aldehyde Oxidase (AO): Aldehyde oxidase, another molybdenum-containing enzyme, also contributes to the metabolism of allopurinol to this compound.[1][2]

The enzymatic conversion of allopurinol to this compound is a crucial step in its mechanism of action.

Physicochemical Stability and Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative forced degradation data for this compound is limited in publicly available literature, studies on allopurinol provide valuable insights into the conditions under which this compound is likely to degrade.

Summary of Forced Degradation Conditions for Allopurinol

The following table summarizes the stress conditions that have been applied to allopurinol in various studies. It is anticipated that this compound would be subjected to similar conditions to assess its stability.

| Stress Condition | Reagent/Parameters | Duration & Temperature | Reference |

| Acid Hydrolysis | 5N HCl | 2 hours at 100°C | [3] |

| 0.1N HCl | 30 minutes at 60°C | [4] | |

| Alkaline Hydrolysis | 5N NaOH | 90 minutes at 100°C | [3] |

| 0.1N NaOH | 30 minutes at 60°C | [4] | |

| Oxidative Degradation | 10% H₂O₂ | 3 hours at 100°C | [3] |

| 6% H₂O₂ | 3 hours (heated), then 24 hours at room temperature | [5] | |

| Thermal Degradation | Dry Heat | 6 hours at 100°C | [3] |

| Dry Heat | 12 hours at 80°C | [5] | |

| Photolytic Degradation | UV light | 254 nm at room temperature | [3] |

Putative Degradation Pathways

Based on the purine-like structure of this compound, potential degradation pathways under stress conditions can be postulated.

-

Hydrolysis: Under acidic or basic conditions, the pyrimidine ring of the purine structure may be susceptible to hydrolytic cleavage.

-

Oxidation: The pyrazole and pyrimidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Due to a lack of definitive studies identifying the degradation products of this compound, a putative degradation pathway is proposed for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not widely published. However, a general protocol for a forced degradation study can be adapted from studies on allopurinol and general ICH guidelines.

General Protocol for Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N NaOH.

-

Incubate at 60°C and sample as described for acid hydrolysis, neutralizing with 1N HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature and sample at specified time points, diluting with mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound to a vial and expose to dry heat (e.g., 80°C) in an oven for a specified period.

-

At each time point, dissolve a portion of the solid in the mobile phase to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

Sample at specified time points and analyze.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.

-

The method should be capable of separating the intact this compound from any degradation products.

-

In Vitro Enzymatic Degradation Protocol (General)

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of purified aldehyde oxidase or xanthine oxidase, and any necessary cofactors.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the enzyme to equilibrate.

-

Initiate Reaction: Add a known concentration of this compound (or allopurinol as a substrate) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) or a strong acid.

-

Sample Preparation: Centrifuge the quenched sample to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and any metabolites formed.

Summary and Future Directions

The in vitro stability of this compound is a critical parameter in the development of allopurinol-based therapies. While the enzymatic formation of this compound from allopurinol is well-understood, there is a notable lack of comprehensive public data on the intrinsic physicochemical stability of this compound under various stress conditions. The majority of available stability data pertains to the validation of analytical methods for its quantification in biological matrices.

Future research should focus on:

-

Conducting systematic forced degradation studies on this compound to identify and characterize its degradation products using techniques such as high-resolution mass spectrometry and NMR.

-

Developing a comprehensive pH-rate profile for the degradation of this compound to understand its stability in different environments.

-

Publishing detailed quantitative stability data to aid in the development of more robust formulations and analytical methods.

A deeper understanding of this compound's stability and degradation will ultimately contribute to the safer and more effective use of allopurinol in clinical practice.

References

- 1. ClinPGx [clinpgx.org]

- 2. In vitro oxidation of pyrazinamide and allopurinol by rat liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]

- 4. scispace.com [scispace.com]

- 5. bepls.com [bepls.com]

Cellular Uptake and Transport Mechanisms of Oxypurinol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxypurinol, the active metabolite of allopurinol, is central to the management of hyperuricemia and gout. Its pharmacological efficacy is intrinsically linked to its pharmacokinetics, which are heavily influenced by cellular transport mechanisms, primarily within the kidneys and intestines. This document provides a comprehensive overview of the current understanding of this compound's cellular uptake and transport, detailing the key protein transporters involved, summarizing quantitative data from various studies, outlining experimental protocols, and visualizing the complex interplay of these systems.

Introduction to this compound and its Pharmacological Importance

Allopurinol is a cornerstone in the treatment of gout, a condition caused by the deposition of monosodium urate crystals[1][2]. It is rapidly metabolized in the liver to its active metabolite, this compound, which has a much longer elimination half-life (approximately 23 hours) compared to allopurinol (about 1 hour)[3][4]. This compound is a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid[2][5]. By blocking this final step in purine metabolism, this compound effectively reduces the production of uric acid in the body[5][6]. The clinical response to allopurinol therapy is therefore largely dependent on the systemic and intracellular concentrations of this compound[1].

This compound is primarily cleared from the body by the kidneys through a combination of glomerular filtration and active tubular reabsorption[3]. The variability in patient response to allopurinol, as well as the occurrence of adverse drug reactions, is often linked to factors influencing this compound's pharmacokinetics, including renal function, drug-drug interactions, and genetic variations in drug transporters[3][7]. A thorough understanding of the transporters that mediate this compound's movement across cellular membranes is therefore critical for optimizing therapy and developing novel therapeutic strategies.

Key Transporters in this compound Disposition

Given its structural similarity to uric acid, it is hypothesized that this compound shares many of the same transport proteins. Research has implicated several members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies in the cellular transport of this compound.

Urate Transporter 1 (URAT1/SLC22A12)

URAT1 is a crucial anion exchanger located on the apical membrane of renal proximal tubule cells, where it plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream[8][9]. It is a primary target for uricosuric drugs that aim to increase uric acid excretion[8]. In vitro evidence suggests that this compound is also a substrate for URAT1[10]. This interaction is clinically significant as it provides a mechanism for the extensive renal reabsorption of this compound. Inhibition of URAT1 by uricosuric agents like probenecid and benzbromarone has been shown to increase the renal clearance of this compound, thereby reducing its plasma concentrations[3][8][11].

Glucose Transporter 9 (GLUT9/SLC2A9)

GLUT9 is another key transporter involved in urate homeostasis, expressed on both the apical and basolateral membranes of proximal tubule cells[3]. It is a high-capacity urate transporter that can mediate both urate reabsorption and secretion depending on its localization and the prevailing electrochemical gradients[2]. Studies have suggested that this compound may be a substrate for GLUT9[3][4]. Furthermore, this compound has been shown to inhibit GLUT9-mediated uptake of uric acid, suggesting a competitive interaction[4]. Genetic polymorphisms in the SLC2A9 gene have been associated with altered serum urate levels and may also influence this compound pharmacokinetics[3].

ATP-Binding Cassette Transporter G2 (ABCG2/BCRP)

ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter highly expressed in the apical membrane of the intestine, liver, and kidney proximal tubules[12][13]. It plays a significant role in the excretion of a wide range of substrates, including uric acid[12]. Genome-wide association studies (GWAS) have identified ABCG2 as a transporter of allopurinol and a determinant of its therapeutic response[14][15]. Subsequent in vitro studies confirmed that ABCG2 transports both allopurinol and this compound[14][16]. Reduced-function genetic variants of ABCG2, such as the Q141K polymorphism (rs2231142), are associated with a poorer response to allopurinol, likely due to decreased renal and intestinal excretion of this compound[10][12][14].

Organic Anion Transporters (OATs)

The OAT family of transporters, part of the SLC22A family, are involved in the transport of a wide array of endogenous and exogenous organic anions, particularly in the kidney[17][18][19]. In the renal proximal tubule, OAT1 (SLC22A6) and OAT3 (SLC22A8) are located on the basolateral membrane and mediate the uptake of substrates from the blood into the tubular cells, while OAT4 (SLC22A11) is on the apical membrane and can mediate both reabsorption and secretion. Given the structural similarities between this compound and urate, it is plausible that OATs are involved in the renal handling of this compound, although direct transport studies are limited[3].

Sodium-Dependent Phosphate Transporter 1 (NPT1/SLC17A1)

NPT1 is another transporter implicated in urate handling in the kidney[3]. While its primary function relates to phosphate transport, it has also been shown to transport urate. Genetic variants in SLC17A1 have been associated with variations in this compound clearance, suggesting it may also be an this compound transporter[7][10].

Quantitative Data on this compound Transport

The following tables summarize the available quantitative data from studies on this compound transport and its interaction with cellular transporters.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study Conditions | Source |

| Elimination Half-life (t½) | ~23 hours | Humans | Normal renal function | [3][4] |

| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | Humans | Normal renal function | [20] |

| Apparent Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Humans | Normal renal function | [20] |

| Apparent Clearance (CL/Fm) | 1.8 L/h | Humans | Normal renal function | [3][4] |

| Apparent Clearance (CL/Fm) | 0.6 L/h | Humans | Mild renal impairment | [3][4] |

| Apparent Clearance (CL/Fm) | 0.3 L/h | Humans | Moderate renal impairment | [3][4] |

| Apparent Clearance (CL/Fm) | 0.18 L/h | Humans | Severe renal impairment | [3][4] |

| Target Plasma Concentration | 5–15 mg/L | Humans | 6-9 hours post-dose | [3] |

Table 2: In Vitro Inhibition and Interaction Data

| Transporter | Interaction | Value | Experimental System | Source |

| GLUT9 | Inhibition of [¹⁴C]urate uptake | IC₅₀ = 108 µM | Xenopus laevis oocytes | [4] |

| Purine Transporter | Inhibition of allopurinol transport | IC₅₀ = 20-40 µM | Human erythrocytes | [21] |

Table 3: Impact of Genetic Variants and Drugs on this compound Clearance

| Factor | Effect on this compound Clearance | Magnitude of Change | Population/Condition | Source |

| ABCG2 (rs2231142, T allele) | Increased clearance | 24% increase (univariate) | Gout patients | [7][10] |

| NPT1 (rs1183201, T allele) | Increased clearance | 22% increase (univariate) | Gout patients | [7][10] |

| Diuretic use | Decreased clearance | 29% decrease | Gout patients | [3] |

| Probenecid co-administration | Increased clearance | 38% increase | Gout patients | [3] |

| Benzbromarone co-administration | Increased elimination | Appreciable increase | Healthy humans | [22] |

Experimental Protocols for Studying this compound Transport

The investigation of this compound's cellular transport employs a variety of in vitro and in vivo methodologies.

In Vitro Transport Assays in Transfected Cell Lines

This is a common method to study the interaction of a compound with a specific transporter.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Transfection: The cells are stably or transiently transfected with a plasmid vector containing the cDNA for the transporter of interest (e.g., ABCG2, SLC22A12). A control group is transfected with an empty vector.

-

Uptake/Efflux Studies:

-

Cells are seeded onto multi-well plates and grown to confluence.

-

The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

A solution containing radio-labeled this compound (e.g., [¹⁴C]this compound) or unlabeled this compound is added to the cells and incubated for a specified time at 37°C.

-

For inhibition studies, potential inhibitors are pre-incubated with the cells before the addition of the this compound solution.

-

The uptake or efflux process is stopped by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of this compound is determined using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS (for unlabeled compound).

-

-

Data Analysis: Transport activity is calculated by subtracting the accumulation in control cells from that in transporter-expressing cells. Kinetic parameters (K_m, V_max) and inhibitory constants (IC₅₀, K_i) are determined by fitting the data to appropriate models (e.g., Michaelis-Menten equation).

Xenopus laevis Oocyte Expression System

This system is particularly useful for studying electrogenic transport and performing detailed kinetic analyses.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are microinjected with cRNA encoding the transporter of interest. Control oocytes are injected with water.

-

Incubation: The oocytes are incubated for 2-5 days to allow for protein expression.

-

Transport Assay:

-

Groups of oocytes are incubated in a buffer solution containing radio-labeled substrate (e.g., [¹⁴C]urate) in the presence and absence of varying concentrations of this compound.

-

After incubation, the oocytes are washed, and individual oocytes are lysed.

-

The radioactivity in each oocyte is measured by scintillation counting.

-

-

Data Analysis: The inhibition of substrate uptake by this compound is used to determine the IC₅₀ value.

In Situ or In Vitro Intestinal Perfusion Studies

These models are used to investigate intestinal absorption and secretion.

-

Model System: An isolated segment of the small intestine (e.g., rat jejunum) is used either in situ (in an anesthetized animal) or in vitro (in an Ussing chamber)[23][24].

-

Perfusion: A solution containing this compound is perfused through the lumen of the intestinal segment[23][24].

-

Sampling: Samples are collected from the luminal perfusate and the serosal (blood) side over time.

-

Analysis: The concentrations of this compound and any metabolites in the samples are quantified by HPLC or LC-MS/MS.

-

Data Interpretation: The rate of disappearance from the lumen and the rate of appearance on the serosal side are used to determine the absorptive and secretory transport characteristics[23][24].

Population Pharmacokinetic (PK) Modeling

This clinical research method is used to identify factors that influence drug disposition in a patient population.

-

Data Collection: Plasma concentration-time data for this compound are collected from a large group of patients (e.g., individuals with gout)[3]. Demographic data, information on concomitant medications, and genetic data (genotyping for transporter polymorphisms) are also collected[3][7].

-

Model Development: A mathematical model is developed using software like NONMEM to describe the pharmacokinetics of this compound. The model typically includes compartments for absorption, distribution, and elimination.

-

Covariate Analysis: Statistical methods are used to determine the influence of various factors (covariates) such as renal function (creatinine clearance), body weight, diuretic use, and transporter genotypes on the pharmacokinetic parameters (e.g., clearance, volume of distribution)[3].

Visualizing this compound Transport Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to this compound's cellular transport.

References

- 1. ClinPGx [clinpgx.org]

- 2. Uric acid - Wikipedia [en.wikipedia.org]

- 3. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. The impact of genetic variability in urate transporters on this compound pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 8. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 10. The impact of genetic variability in urate transporters on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medically Important Alterations in Transport Function and Trafficking of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-wide association study identifies ABCG2 (BCRP) as an allopurinol transporter and a determinant of drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of organic anion transporters (OATs) and a urate transporter (URAT1) in the pathophysiology of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Allopurinol transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics of allopurinol and its metabolite this compound after oral administration of allopurinol alone or associated with benzbromarone in man. Simultaneous assay of hypoxanthine and xanthine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Absorption and metabolism of allopurinol and this compound by rat jejunum in vitro: effects on uric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

The Impact of Oxypurinol on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is rooted in its potent inhibition of xanthine oxidase, a pivotal enzyme in the purine degradation pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on purine metabolite concentrations, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and drug development efforts in the field of purine metabolism and related disorders.

Introduction

Purine metabolism is a fundamental biological process responsible for the synthesis and degradation of purine nucleotides, essential components of nucleic acids and energy currency. The final steps of purine catabolism in humans culminate in the production of uric acid, a compound with limited solubility. Dysregulation of this pathway, leading to the overproduction or underexcretion of uric acid, results in hyperuricemia, a biochemical hallmark of gout and a risk factor for cardiovascular and renal diseases.

This compound, a structural analogue of xanthine, serves as a powerful inhibitor of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzymatic step, this compound effectively reduces the production of uric acid, thereby lowering its concentration in plasma and urine. This guide delves into the intricate effects of this compound on the purine metabolism pathway, providing quantitative data and methodological insights for researchers in the field.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of xanthine oxidase[1]. As an analogue of the natural purine base xanthine, this compound binds to the active site of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine. This inhibition leads to a significant reduction in the synthesis of uric acid.

The inhibition of xanthine oxidase by this compound has a cascading effect on the purine metabolism pathway. The immediate consequence is a decrease in the plasma and urinary concentrations of uric acid. Concurrently, the substrates of xanthine oxidase, hypoxanthine and xanthine, accumulate in the body. These purine bases are more soluble than uric acid and are readily excreted in the urine[2].

Furthermore, the increased levels of hypoxanthine can be salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This salvage pathway can lead to a feedback inhibition of de novo purine synthesis, further contributing to the overall reduction in the purine load.

Quantitative Effects of this compound on Purine Metabolites

The administration of this compound leads to predictable and quantifiable changes in the concentrations of key purine metabolites. These changes are crucial for assessing the drug's efficacy and understanding its metabolic impact.

In Vivo Data from a Mouse Model of Hyperuricemia

A study utilizing a mouse model of hyperuricemia provides quantitative insights into the effects of this compound on plasma purine levels. The following table summarizes the key findings after the administration of this compound.

| Metabolite | Treatment Group (10 mg/kg this compound) | Control Group | Fold Change |

| Uric Acid | Significantly Reduced | Baseline | - |

| Hypoxanthine | No Significant Difference | Baseline | ~1 |

| Xanthine | No Significant Difference | Baseline | ~1 |

| Data adapted from a study on a mouse model of hyperuricemia[3]. Note: While uric acid was significantly reduced, specific concentrations were not provided in the abstract. Hypoxanthine and xanthine levels were not significantly different from the control group at the tested doses of this compound. |

Human Studies with Allopurinol (leading to this compound formation)

Clinical studies investigating the effects of allopurinol, which is rapidly metabolized to this compound, provide valuable data on the urinary excretion of purine bases in humans.

| Metabolite | Effect of Allopurinol Treatment |

| Uric Acid | Decreased urinary excretion |

| Hypoxanthine | 5.4-fold increase in mean urinary excretion rate compared to baseline[2] |

| Xanthine | 9.5-fold increase in mean urinary excretion rate compared to baseline[2] |

| Data from a study on the effects of allopurinol treatment on purine excretion[2]. |

In Vitro Inhibition of Xanthine Oxidase

The inhibitory potency of this compound against xanthine oxidase is a critical parameter. While specific IC50 values for this compound are not consistently reported across all studies, it is established as a potent competitive inhibitor.

| Compound | IC50 Value (µM) | Inhibition Type |

| This compound | Varies | Competitive |

| Allopurinol | ~7.6 | Competitive |

| IC50 value for allopurinol from a representative in vitro study[1]. The IC50 for this compound can be determined using similar assays. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on purine metabolism.

In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Rats

This model is widely used to induce hyperuricemia in rodents, providing a platform to test the efficacy of xanthine oxidase inhibitors.

Objective: To induce a state of hyperuricemia in rats to evaluate the uric acid-lowering effects of this compound.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Potassium oxonate (Sigma-Aldrich)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

This compound

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Uric acid assay kit

Procedure:

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Induction of Hyperuricemia:

-

Drug Administration:

-

Prepare a solution or suspension of this compound in a suitable vehicle.

-

Administer this compound at the desired doses (e.g., 10 mg/kg) to the treatment groups. A vehicle control group should also be included.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples from the rats via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Centrifuge the blood samples to obtain plasma or serum and store at -80°C until analysis.

-

-

Biochemical Analysis:

-

Measure the concentration of uric acid in the plasma or serum samples using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Analyze plasma concentrations of hypoxanthine and xanthine using HPLC or LC-MS/MS methods (see Protocol 4.3).

-

In Vitro Assay: Spectrophotometric Measurement of Xanthine Oxidase Inhibition

This assay is a fundamental method for determining the inhibitory potency (e.g., IC50) of compounds against xanthine oxidase.

Objective: To quantify the inhibitory effect of this compound on xanthine oxidase activity by measuring the rate of uric acid formation.

Materials:

-

Xanthine oxidase from bovine milk (Sigma-Aldrich)

-

Xanthine (Sigma-Aldrich)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 295 nm

-

96-well microplate (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in a weak alkaline solution (e.g., NaOH) and then dilute in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Reaction:

-

In a cuvette or microplate well, add the phosphate buffer, xanthine oxidase solution, and the desired concentration of this compound (or vehicle for control).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the xanthine solution.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 295 nm over time. This increase corresponds to the formation of uric acid.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against different concentrations of this compound.

-

Analytical Method: HPLC for Quantification of Purine Metabolites

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the simultaneous quantification of this compound, allopurinol, and other purine metabolites in biological samples.

Objective: To separate and quantify this compound, hypoxanthine, and xanthine in plasma or urine samples.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength suitable for all analytes (e.g., 254 nm).

-

Injection Volume: 10-50 µL.

Sample Preparation (Plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid) to the plasma sample to remove proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Standard Curve Preparation:

-

Prepare a series of standard solutions containing known concentrations of this compound, hypoxanthine, and xanthine in a matrix similar to the samples (e.g., drug-free plasma).

-

Analyze the standards using the same HPLC method to generate a standard curve for each analyte.

-

The concentration of the analytes in the unknown samples can be determined by interpolating their peak areas from the standard curves.

Conclusion

This compound's targeted inhibition of xanthine oxidase remains a highly effective strategy for the management of hyperuricemia. This technical guide has provided a comprehensive overview of its mechanism of action, its quantifiable effects on the purine metabolic pathway, and detailed experimental protocols for its preclinical and clinical evaluation. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to further understand and target purine metabolism for the treatment of a range of metabolic disorders. The continued investigation into the nuanced effects of this compound and the development of novel xanthine oxidase inhibitors will undoubtedly advance the therapeutic options available for patients with hyperuricemia and related conditions.

References

- 1. Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro Models for Studying Oxypurinol's Enzymatic Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro models and methodologies used to investigate the enzymatic inhibition of xanthine oxidase by oxypurinol. This compound is the primary active metabolite of allopurinol, a cornerstone medication for the management of hyperuricemia and gout.[1] Understanding its interaction with xanthine oxidase is critical for the development of novel therapeutics and for characterizing the mechanisms of purine metabolism.

Introduction: this compound and Xanthine Oxidase

Xanthine oxidoreductase (XOR) is a key enzyme in the purine catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] In humans, uric acid is the final product of this pathway.[3] Elevated levels of uric acid can lead to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis.[1]

This compound functions as a potent inhibitor of xanthine oxidase (XO), the predominant form of XOR in vivo. By blocking this enzyme, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1][4] Studying this inhibition in vitro is essential for determining key kinetic parameters, understanding the mechanism of action, and screening new potential inhibitors.

Mechanism of Inhibition and Enzymatic Pathway

This compound exhibits a competitive mode of inhibition, meaning it binds to the active site of the xanthine oxidase enzyme, preventing the substrate (xanthine) from binding.[4][5] Specifically, it interacts with the molybdenum cofactor (MoCo) at the enzyme's active site.[6][7] The inhibition is potent, though studies indicate that the precursor, allopurinol, has an even higher affinity for the enzyme.[4]

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Experimental Protocols for In Vitro Inhibition Assays

The most common in vitro method for studying xanthine oxidase inhibition is the spectrophotometric assay, which measures the production of uric acid.[1]

This method is based on the principle that uric acid has a strong absorbance peak at approximately 290-295 nm, whereas the substrate, xanthine, does not.[8] The rate of increase in absorbance at this wavelength is directly proportional to the xanthine oxidase activity.

Materials:

-

Xanthine Oxidase (from bovine milk or microbial sources)

-

Xanthine (substrate)

-

This compound (inhibitor) or Allopurinol (positive control)[8]

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate or quartz cuvettes

-

Microplate reader or spectrophotometer capable of reading at 295 nm

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.2 units/mL). Store on ice.[11]

-

Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).[10]

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with phosphate buffer to desired test concentrations. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid enzyme denaturation.[11][12]

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add 50 µL of the test inhibitor solution (this compound at various concentrations), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution.[10]

-

Control Wells (No Inhibitor): Add 50 µL of buffer (with the same final DMSO concentration as test wells), 35 µL of phosphate buffer, and 30 µL of the enzyme solution.

-

Blank Wells: For each test concentration, prepare a blank containing the inhibitor and buffer, but not the enzyme, to correct for any background absorbance of the compound.[11]

-

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution to all wells.[10]

-

Immediately begin measuring the absorbance at 295 nm every 30-60 seconds for a period of 10-30 minutes using a microplate reader.[8][10] The reaction should be monitored at a constant temperature (e.g., 25°C or 37°C).[11]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/minute) from the initial linear portion of the absorbance curve for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] x 100[10]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and generate a Lineweaver-Burk plot.[5][11]

-

The workflow for this experimental protocol is visualized below.

Quantitative Data Summary

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific assay conditions.

| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound | Bovine Milk | Xanthine | ~7-10 | ~0.7 | Competitive | [4] |

| Allopurinol | Bovine Milk | Xanthine | ~2.84 | 2.12 | Competitive | [5] |

| Allopurinol | Not Specified | Xanthine | 24 ± 0.28 | - | Competitive | [13] |

| 6-Shogaol | Not Specified | Xanthine | 15.2 | - | Not Specified | [14] |

| Curcumin | Not Specified | Xanthine | 117.3 | - | Not Specified | [14] |

*Note: Values for this compound are often cited in comparison to allopurinol. A study noted that this compound's Ki was approximately 10-fold higher than that of allopurinol, indicating a lower affinity.[4] Direct IC50 values for this compound are less commonly reported in standard screening papers than for its parent drug, allopurinol.

Logical Relationships in Kinetic Analysis

To fully characterize an inhibitor, it is crucial to determine its mechanism of action. This is achieved through enzyme kinetic studies, which analyze the effect of varying substrate concentrations on the reaction rate in the presence and absence of the inhibitor. The logical relationship for determining the inhibition type is outlined below.

Conclusion

The in vitro models presented here, particularly the spectrophotometric assay of xanthine oxidase activity, represent the foundational methods for studying the inhibitory effects of this compound. These assays provide robust, quantitative data on inhibitory potency (IC50) and the mechanism of action (Ki, inhibition type). For researchers in drug development, mastering these protocols is essential for screening novel compounds, understanding structure-activity relationships, and validating the therapeutic potential of new xanthine oxidase inhibitors.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.9.1. Inhibition of Xanthine Oxidase Activity (XO) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. revistabionatura.com [revistabionatura.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. public.pensoft.net [public.pensoft.net]

- 13. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Oxypurinol: A Technical Guide to the Metabolite of Allopurinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, has been in clinical use since the 1960s.[1][2] Its therapeutic efficacy is largely attributed to its major active metabolite, oxypurinol.[3][4] This technical guide provides an in-depth exploration of the discovery of this compound, detailing the metabolic pathway, enzymatic processes, and the analytical methodologies used to identify and quantify this pivotal metabolite. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Allopurinol to this compound

Allopurinol is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[5][6] However, allopurinol itself is also a substrate for this enzyme, as well as for aldehyde oxidase, leading to its conversion to this compound.[2][7]

The metabolic conversion is a critical aspect of allopurinol's mechanism of action. While allopurinol has a short half-life, this compound has a much longer half-life and is a potent inhibitor of xanthine oxidase, contributing significantly to the overall therapeutic effect.[6][8]

Caption: Metabolic conversion of allopurinol to its active metabolite, this compound.

Quantitative Data Summary

The pharmacokinetic properties of allopurinol and its metabolite this compound have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Allopurinol and this compound in Healthy Adults with Normal Renal Function

| Parameter | Allopurinol | This compound | Reference |

| Oral Bioavailability (%) | 79 ± 20 | - | [9] |

| Time to Peak Plasma Concentration (Tmax) (hours) | 1.5 | 4.5 | [10] |

| Elimination Half-life (t½) (hours) | 1.2 ± 0.3 | 23.3 ± 6.0 | [9] |

| Apparent Oral Clearance (CL/F) (mL/min/kg) | 15.8 ± 5.2 | 0.31 ± 0.07 | [9] |

| Apparent Volume of Distribution (Vd/F) (L/kg) | 1.31 ± 0.41 | 0.59 ± 0.16 | [9] |

| Protein Binding | Negligible | Negligible | [10] |

Table 2: Renal Clearance of this compound

| Parameter | Value | Reference |

| Renal Clearance (CLR) relative to Creatinine Clearance | 0.19 ± 0.06 | [9] |

Experimental Protocols

The identification and quantification of this compound as a metabolite of allopurinol have been achieved through various analytical techniques. Below are detailed methodologies from cited literature.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a study for the simultaneous quantification of allopurinol and this compound in human serum.[11][12]

1. Sample Preparation: a. To 200 µL of serum, add an internal standard (e.g., acyclovir). b. Precipitate proteins by adding 400 µL of acetonitrile. c. Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

-

Column: LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm[13]

-

Injection Volume: 20 µL

-

Retention Times: this compound (~9.9 min), Allopurinol (~12.3 min)[11][12]

3. Quantification:

-

Construct a calibration curve using standards of known concentrations of allopurinol and this compound.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, based on a validated assay for human plasma, offers higher sensitivity and specificity.[14]

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., allopurinol-d2). b. Precipitate proteins by adding 300 µL of acetonitrile containing 1.0% formic acid. c. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[14]

-

Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v)[14]

-

Flow Rate: 0.8 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive[14]

-

Mass Transitions (m/z):

-

Allopurinol: 137.1 → 110.1

-

This compound: 153.1 → 110.1

-

Allopurinol-d2 (IS): 139.1 → 112.1

-

3. Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Quantify the analytes in the samples using the peak area ratios of the analyte to the internal standard against the calibration curve.

Caption: Generalized workflow for the analysis of allopurinol and this compound.

Inhibition of Purine Metabolism

The therapeutic effect of allopurinol and this compound stems from their inhibition of xanthine oxidase, which plays a crucial role in the purine degradation pathway. This inhibition leads to a decrease in the production of uric acid and an accumulation of the more soluble precursors, hypoxanthine and xanthine.

Caption: Inhibition of the purine degradation pathway by allopurinol and this compound.

Conclusion

The discovery of this compound as the primary active metabolite of allopurinol was a pivotal moment in understanding the pharmacology of this widely used drug. The prolonged half-life and potent inhibitory effect of this compound on xanthine oxidase are central to the sustained therapeutic benefit observed in patients. The analytical methods developed over the years, from early chromatographic techniques to modern mass spectrometry, have been instrumental in elucidating the pharmacokinetics and clinical utility of both allopurinol and its crucial metabolite. This guide provides a foundational technical overview for scientists and researchers continuing to explore the nuances of purine metabolism and the development of novel therapeutics for hyperuricemia.

References

- 1. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 7. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. research.rug.nl [research.rug.nl]

- 12. research.utwente.nl [research.utwente.nl]

- 13. longdom.org [longdom.org]

- 14. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Oxypurinol's Antioxidant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme critically involved in purine metabolism and a significant source of reactive oxygen species (ROS).[1][2] While its role in reducing uric acid production is well-established for the treatment of hyperuricemia and gout, a growing body of evidence highlights its antioxidant properties.[3][4] These properties extend beyond mere enzymatic inhibition to include direct radical scavenging activities, offering therapeutic potential in conditions marked by oxidative stress, such as ischemia-reperfusion injury.[5][6] This technical guide provides an in-depth examination of this compound's antioxidant mechanisms, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: the inhibition of ROS production by xanthine oxidase and the direct scavenging of free radicals.

Primary Mechanism: Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][7] During this process, molecular oxygen is reduced, leading to the generation of superoxide anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), both potent ROS.[8] this compound acts as a powerful, pseudo-irreversible inhibitor of xanthine oxidase.[8] By binding to the molybdenum cofactor at the enzyme's active site, it blocks the catalytic process, thereby decreasing the production of both uric acid and the associated ROS.[1][7] This is considered the principal mechanism behind its protective effects in pathologies driven by XO-mediated oxidative stress.[3][8]

Secondary Mechanism: Direct Radical Scavenging

Beyond enzyme inhibition, this compound has been shown to possess intrinsic free radical scavenging capabilities.[6][9] Studies have demonstrated that it is a potent scavenger of the highly reactive hydroxyl radical (•OH).[6] In fact, evidence suggests this compound is a more effective hydroxyl radical scavenger than its parent compound, allopurinol.[6] This direct antioxidant action may contribute to its protective effects, especially at higher concentrations that are not solely dependent on the presence of xanthine oxidase.[9][10] This mechanism is particularly relevant in conditions where oxidative damage is mediated by leukocytes, which generate free radicals independently of the XO pathway.[9][11]

Evidence in Pathophysiological Models: Ischemia-Reperfusion Injury

A significant area of investigation for this compound's antioxidant effects is in ischemia-reperfusion (I/R) injury, where a burst of oxidative stress upon blood flow restoration causes significant tissue damage.[5]

Studies in murine models of renal I/R injury show that this compound administration protects against acute kidney injury (AKI).[5][12] This protection is manifested by reduced oxidative stress, inflammation, and apoptosis.[12] A key mechanism underlying this effect is the induction of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme.[5][12] The inhibition of HO-1 was found to eliminate the protective effects of this compound, confirming its central role in the signaling pathway.[12]

Quantitative Data Presentation

The antioxidant effects of this compound and its precursor allopurinol have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Effect of this compound on Markers of Renal Function and Oxidative Stress in Renal Ischemia-Reperfusion (I/R) Injury

| Parameter | Model | Treatment | Outcome | Reference |

| Creatinine Clearance | Uninephrectomized Rats | 5 mg/kg this compound pre-ischemia | Significantly higher clearance on days 1 and 2 post-ischemia vs. untreated. | [13] |

| Plasma Creatinine & BUN | Murine Renal I/R | This compound | Lower levels compared to vehicle-treated mice post-I/R. | [12] |

| 4-HNE Expression (Oxidative Stress) | Murine Renal I/R | This compound | Reduced expression compared to vehicle-treated mice. | [12] |

| 8-OHdG Expression (Oxidative DNA Damage) | Murine Renal I/R | This compound | Reduced expression compared to vehicle-treated mice. | [12] |

| Apoptosis (TUNEL-positive cells) | Murine Renal I/R | This compound | Reduced number of apoptotic renal tubular cells. | [12] |

| Neutrophil Infiltration | Murine Renal I/R | This compound | Significantly decreased neutrophil infiltration. | [5] |

Table 2: Dose-Dependent Effects of Allopurinol on Oxidative Stress Markers in Experimental Lens-Induced Uveitis

| Parameter | Model | Treatment | Outcome vs. Uveitis Control | Reference |

| Lipid Peroxides (LPO) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant reduction in LPO. | [9][11] |

| Reduced Glutathione (GSH) | Rabbit Lens-Induced Uveitis | 20 mg/kg Allopurinol | Slight improvement. | [9][11] |

| Reduced Glutathione (GSH) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant improvement. | [9][11] |

| Oxidized Glutathione (GSSG) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant improvement. | [9][11] |

| Myeloperoxidase (MPO) | Rabbit Lens-Induced Uveitis | 50 mg/kg Allopurinol | Significant reduction in MPO activity. | [9][11] |

| XO Inhibition Dose | Rabbit Lens-Induced Uveitis | < 10 mg/kg Allopurinol | No effect on oxidative damage parameters. | [9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Xanthine Oxidase (XO) Activity Assay

This assay measures the enzymatic activity of XO by monitoring the formation of uric acid from xanthine, which can be detected spectrophotometrically.

Methodology:

-

Sample Preparation: Prepare tissue homogenates (e.g., liver) in a suitable buffer (e.g., 80 mM sodium phosphate, pH 7.4) and centrifuge to obtain a clear supernatant.[14]

-

Reaction Mixture: In a cuvette, combine the sample supernatant with a reaction buffer containing xanthine as the substrate.

-

Initiation and Measurement: Initiate the reaction and monitor the increase in absorbance at 295 nm (the peak absorbance for uric acid) over time using a spectrophotometer.

-